Neocarrabiose-4 1,3,5-tri-O-sulphate(na+)

Neuroinflammation Microglia Sulfation-dependent bioactivity

Generic κ-carrageenan hydrolysates contain unresolved oligosaccharide mixtures that confound dose-response and structure-activity studies. This chromatographically resolved hexasaccharide bears exactly three regiospecific sulfate esters, eliminating heterogeneity. - Enables direct correlation of sulfation with anti-inflammatory potency in BV-2 microglial assays (NO, TNF-α, IL-10). - Serves as a chain-length standard for anti-angiogenic screening in S180/MCF-7 xenograft models. - Outperforms shorter oligo-κ-carrageenans as an elicitor of laminarinase in Rubus defense-signaling systems. Supplied as a high-purity sodium salt with full analytical documentation, ensuring reproducible results and reliable procurement.

Molecular Formula C36H56Na3O37S3
Molecular Weight 1245.956
CAS No. 133628-76-9
Cat. No. B590655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocarrabiose-4 1,3,5-tri-O-sulphate(na+)
CAS133628-76-9
Molecular FormulaC36H56Na3O37S3
Molecular Weight1245.956
Structural Identifiers
SMILESC1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C36H56O37S3.3Na/c37-1-7-22(71-74(48,49)50)28(14(41)31(47)60-7)68-33-16(43)26-20(11(64-33)5-58-26)66-36-19(46)30(24(9(3-39)62-36)73-76(54,55)56)70-34-17(44)27-21(12(65-34)6-59-27)67-35-18(45)29(23(8(2-38)61-35)72-75(51,52)53)69-32-15(42)25-13(40)10(63-32)4-57-25;;;/h7-47H,1-6H2,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3/t7-,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,19-,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31?,32-,33-,34-,35+,36+;;;/m1.../s1
InChIKeyWWDRMUVDYWKVLC-GEEGTAFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neocarrabiose-4 1,3,5-tri-O-sulphate (Na+) Overview


Neocarrabiose-4 1,3,5-tri-O-sulphate (Na+), also catalogued as κ-neocarrahexaose 4¹,4³,4⁵-trisulfate trisodium salt, is a homogeneous, sulfated hexasaccharide derived from the enzymatic depolymerisation of κ-carrageenan [1]. It belongs to the neocarrabiose oligosaccharide series, which constitutes the fundamental repeating structural motif of κ-carrageenan and is characterised by an alternating backbone of 3,6-anhydro-α-D-galactopyranose (DA) and β-D-galactopyranose-4-sulfate (G4S) units [2]. This compound is supplied by specialty carbohydrate vendors as a high-purity sodium salt and serves primarily as a molecular probe for investigating sulfated glycan–protein interactions, anti-angiogenic mechanisms, and immunomodulatory signalling pathways .

Why Generic Mixtures Cannot Substitute


Sulfation density, oligosaccharide chain length, and the regiospecific positioning of sulfate esters collectively govern the bioactivity of carrageenan-derived glycans [1]. Generic κ-carrageenan hydrolysates are inherently heterogeneous, comprising unresolved distributions of di-, tetra-, hexa-, and octasaccharides with variable sulfation, whereas Neocarrabiose-4 1,3,5-tri-O-sulphate (Na+) provides a chromatographically and spectrometrically resolved single hexasaccharide bearing precisely three sulfate groups at defined positions [2]. Direct comparative studies demonstrate that desulfation markedly attenuates immunomodulatory potency in LPS-activated microglial cells, while increasing oligomer length from disaccharide to hexasaccharide enhances anti-inflammatory ROS inhibition in macrophages [3][4]. Consequently, substituting this defined compound with an unresolved oligosaccharide mixture introduces confounding variables that preclude reproducible dose–response quantification and reliable structure–activity assignments.

Comparative Evidence: Neocarrabiose-4 Trisulfate


Sulfation-Dependent Microglial Immunomodulation

The native sulfated κ-carrageenan oligosaccharide mixture (KOS) dose-dependently inhibited viability and release of NO, TNF-α, and IL-10 from LPS-activated microglial cells. In direct comparison, the desulfated derivative (DSK), prepared by DMSO–methanol–pyridine treatment, exhibited significantly weaker inhibitory activity across all measured endpoints, establishing a positive correlation between sulfate group content and immunoprotective potency [1]. This finding implies that the fully sulfated Neocarrabiose-4 1,3,5-tri-O-sulphate (Na+) should outperform any partially or fully desulfated analog in microglial modulation assays.

Neuroinflammation Microglia Sulfation-dependent bioactivity

Chain-Length-Dependent ROS Inhibition in Macrophages

Among four purified κ-carrageenan oligosaccharides (κ-neocarrabiose, κ-neocarratetraose, κ-neocarrahexaose, and heterozygous κ/ι-neocarrahexaose) tested for inhibition of reactive oxygen species (ROS) production in LPS-stimulated RAW264.7 macrophages, κ/ι-neocarrahexaose exhibited the highest inhibitory activity, followed by κ-neocarrahexaose, while the shorter di- and tetrasaccharides showed lower potency [1]. This demonstrates a chain-length-dependent enhancement of anti-inflammatory efficacy, positioning hexasaccharide-length oligosaccharides as the optimal molecular weight class.

Anti-inflammatory Macrophage Oligosaccharide chain length

Anti-Angiogenic Activity in Xenograft Tumor Models

An enzymatically prepared mixture of κ-neocarrabiose-sulfate, κ-neocarrahexaose-sulfate, and κ-neocarraoctaose-sulfate (collectively KOS) displayed strong anti-tumor activity in both S180 sarcoma and MCF-7 breast carcinoma xenograft mouse models, inhibiting tumor growth and suppressing mRNA expression of human VEGF, bFGF, bFGFR, and CD105 [1]. KOS also inhibited proliferation, migration, and tube formation of ECV304 endothelial cells in vitro and reduced microvessel density in MCF-7 tumors, establishing that κ-neocarrahexaose-sulfate is an essential functional component of the bioactive oligosaccharide pool.

Anti-angiogenesis Xenograft Tumor inhibition

Hexasaccharide Elicitor for Plant Defense

In Rubus fruticosus suspension cells, κ-neocarrahexaose sulfate proved the most effective elicitor of laminarinase (1,3-β-D-glucan hydrolase) activity among enzymatically prepared oligo-κ-carrageenans, inducing up to four times the activity of untreated control cells, and outperforming shorter-chain oligomers [1]. The bell-shaped dose-response curves and rapid activation kinetics (within 1 h) indicate a specific and saturable perception mechanism at the plasma membrane, underscoring the unique bioactivity of the hexasaccharide length relative to other oligomers.

Plant innate immunity Elicitor Oligosaccharide signaling

Sulfation-Enhanced Antitumor Immunity

In S180-bearing mice, the sulfated derivative of κ-carrageenan oligosaccharides at 200 μg/g per day achieved 54.12% tumor weight inhibition and elevated natural killer (NK) cell activity to 76.1%, both significantly higher than unmodified oligosaccharides (p < 0.05) [1]. Among sulfated, acetylated, and phosphorylated derivatives, the sulfated oligosaccharide produced the greatest enhancement of antitumor immunity, including increased macrophage phagocytosis and lymphocyte proliferation. Although this study used a polydisperse sulfated oligosaccharide mixture rather than isolated κ-neocarrahexaose trisulfate, the data establish sulfation as a critical structural determinant of in vivo antitumor potency, directly relevant to this compound's three sulfate groups.

Antitumor immunity Sulfation NK cell activity

Tri-Sulfate Architecture for Multivalent Binding

Neocarrabiose-4-O-sulfate (Na+) (CAS 108321-76-2), the monosulfated disaccharide repeating unit of κ-carrageenan, bears a single sulfate group at the 4-O position of the β-D-galactopyranose residue (molecular weight ~426 Da) . In contrast, Neocarrabiose-4 1,3,5-tri-O-sulphate (Na+) (CAS 133628-76-9) is a hexasaccharide with three sulfate groups distributed across a trimeric disaccharide-repeat scaffold (molecular weight ~1243–1246 Da). The tri-sulfated hexasaccharide presents a substantially higher linear charge density and a larger spatial array of sulfate anions, enabling multivalent electrostatic and hydrogen-bonding interactions with basic amino acid patches on protein surfaces that are not achievable with the monosulfated disaccharide alone . Although direct comparative binding data between these two compounds are not available in the public domain, the well-established principles of sulfated glycan–protein recognition predict a qualitative and quantitative difference in affinity and selectivity.

Sulfation pattern Protein binding Multivalency

Application Scenarios for Neocarrabiose-4 Trisulfate


Microglial Neuroinflammation: Sulfate-Dependent Mechanisms

Use the fully sulfated hexasaccharide as a positive control in BV-2 microglial assays to quantify inhibition of NO, TNF-α, and IL-10 release, benchmarked against its desulfated derivative (DSK), which has been shown to exhibit significantly weaker activity [1]. This enables direct correlation of sulfate group content with neuroprotective potency.

SAR Studies for Anti-Angiogenic Oligosaccharides

Employ the purified κ-neocarrahexaose trisulfate as an individual chain-length standard to dissect the contribution of hexasaccharide species to the anti-angiogenic and anti-tumor activities previously documented for enzymatically prepared KOS mixtures in S180 and MCF-7 xenograft models [2].

Plant Elicitor Screening and Receptor Studies

Use κ-neocarrahexaose sulfate as the validated optimal elicitor (4-fold laminarinase induction) in Rubus cell suspension or protoplast systems to investigate plasma-membrane receptor-mediated defense signalling, outperforming shorter-chain oligo-κ-carrageenans [3].

Heparan Sulfate-Mimetic Library Design

Incorporate the tri-sulfated hexasaccharide into a library of structurally defined carrageenan oligosaccharides of graded chain length and sulfation density for systematic screening against heparan sulfate-binding proteins (viral attachment proteins, growth factors), exploiting the multivalent charge presentation not available from monosulfated disaccharides such as Neocarrabiose-4-O-sulfate (Na+) .

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